JNJ-28312141 free base
Overview
Description
JNJ-28312141 is a novel orally active compound that functions as a colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3) inhibitor. It has shown potential utility in treating solid tumors, bone metastases, and acute myeloid leukemia .
Mechanism of Action
- JNJ-28312141 is an inhibitor of the colony-stimulating factor-1 receptor (CSF-1R or FMS) kinase .
- Additionally, JNJ-28312141 exhibits activity against FMS-related receptor tyrosine kinase-3 (FLT3) .
- It blocks CSF-1–induced c-fos expression and causes the loss of CSF-1–dependent skin macrophages .
- The compound’s interaction with CSF-1R leads to suppression of tumor growth and reduction in tumor-associated macrophages and angiogenesis .
- JNJ-28312141 affects pathways involving CSF-1–dependent macrophages and osteoclasts, contributing to tumor growth and skeletal events .
- JNJ-28312141 has an IC50 of 0.69 nM against CSF-1R .
- It exhibits anti-inflammatory activity in a mouse arthritis model .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
JNJ-28312141 plays a significant role in biochemical reactions. It interacts with the colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3), inhibiting their activity . The IC50 value of JNJ-28312141 in an assay of CSF-1R kinase activity is 0.00069 μmol/L .
Cellular Effects
JNJ-28312141 has profound effects on various types of cells and cellular processes. It influences cell function by suppressing tumor growth in nude mice, correlating with marked reductions in F4/80+ tumor-associated macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
JNJ-28312141 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the kinase activity of CSF-1R and FLT3 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, JNJ-28312141 shows a dose-dependent suppression of tumor growth
Dosage Effects in Animal Models
In animal models, the effects of JNJ-28312141 vary with different dosages. Daily oral administration of JNJ-28312141 causes dose-dependent suppression of tumor growth
Metabolic Pathways
Chemical Reactions Analysis
JNJ-28312141 undergoes various chemical reactions, primarily involving its role as a tyrosine kinase inhibitor. It inhibits the proliferation of cells dependent on FLT3, KIT, and TRKA with specific IC50 values . The compound’s major products and reaction conditions are not extensively detailed in the available sources.
Scientific Research Applications
JNJ-28312141 has been extensively studied for its potential therapeutic applications. It has shown efficacy in proof-of-concept studies for solid tumor growth and tumor-induced bone erosion . The compound has also been evaluated in models of acute myeloid leukemia, where it caused tumor regression . Additionally, JNJ-28312141 has demonstrated anti-inflammatory activity in mouse arthritis models .
Comparison with Similar Compounds
JNJ-28312141 is unique in its dual inhibition of CSF-1R and FLT3, making it a promising candidate for treating conditions where these pathways are involved. Similar compounds include other tyrosine kinase inhibitors, such as imatinib and sunitinib, which target different kinases but do not have the same dual inhibitory profile .
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Properties
IUPAC Name |
5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O2/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJNPWVIUFSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237129 | |
Record name | JNJ-28312141 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885692-52-4 | |
Record name | JNJ-28312141 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885692524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-28312141 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JNJ-28312141 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-28312141 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKQ241VJ92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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